![molecular formula C21H25N3O5S B2808020 1-(3,4-dimethoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946350-66-9](/img/structure/B2808020.png)
1-(3,4-dimethoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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Description
1-(3,4-dimethoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as L-690,330, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit a range of biological activities.
Scientific Research Applications
Synthesis and Evaluation of Derivatives for Antioxidant Activity
Research involving the synthesis and evaluation of various derivatives, including those with urea and sulfonyl functional groups, for their antioxidant activity suggests a potential area of application for compounds like 1-(3,4-dimethoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea. One study detailed the synthesis of compounds through Biginelli reaction, highlighting the interest in developing novel molecules with enhanced biological activities, such as antioxidant properties (George et al., 2010).
Complexation and Self-assembly for Molecular Devices
Another research direction involves the complexation with cyclodextrins and the self-assembly of molecular devices. Such studies explore how structurally complex molecules, possibly including urea-linked derivatives, can form binary complexes that photoisomerize, demonstrating applications in molecular devices (Lock et al., 2004).
Corrosion Inhibition
Derivatives of urea, especially those incorporating sulfonyl groups, have been evaluated for their effectiveness as corrosion inhibitors. This suggests potential applications in protecting materials against corrosion, an important aspect in various industrial processes (Mistry et al., 2011).
Novel Synthesis and Biological Activity
Studies also focus on novel synthesis methods and the evaluation of biological activities for new compounds. This includes the development of anti-inflammatory agents through unique synthesis pathways, indicating a broader interest in leveraging specific chemical structures for therapeutic purposes (Urban et al., 2003).
Green Chemistry and Environmental Considerations
The evaluation of synthesis methods using green metrics for sulfonyl ureas highlights an interest in environmentally friendly approaches to chemical synthesis. This research area emphasizes the importance of sustainable practices in the development and commercialization of new compounds (Gilbile et al., 2017).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-14-20(16-6-4-5-7-17(16)24-14)30(26,27)11-10-22-21(25)23-13-15-8-9-18(28-2)19(12-15)29-3/h4-9,12,24H,10-11,13H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLELVGOQXCEPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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